5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-fluorophenyl)furan-2-carboxamide
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Overview
Description
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(3-FLUOROPHENYL)-2-FURAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(3-FLUOROPHENYL)-2-FURAMIDE typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction, often using Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring .
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Formation of the Furamide Group: : The furamide group can be synthesized through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives .
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Reduction: : Reduction reactions can be used to modify the functional groups attached to the isoxazole ring, such as reducing nitro groups to amines .
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Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the isoxazole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(3-FLUOROPHENYL)-2-FURAMIDE has several scientific research applications:
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Medicinal Chemistry: : Isoxazole derivatives are known for their wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
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Pharmaceuticals: : The compound can be used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors .
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Materials Science: : Isoxazole derivatives can be used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(3-FLUOROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
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Pathways Involved: : The compound can influence several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-methylisoxazole: This compound has similar structural features but with a chlorophenyl group instead of a fluorophenyl group.
5-(4-Methoxyphenyl)-3-methylisoxazole: This compound has a methoxyphenyl group instead of a fluorophenyl group.
3-(4-Trifluoromethylphenyl)-5-methylisoxazole: This compound has a trifluoromethylphenyl group instead of a fluorophenyl group.
Uniqueness
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(3-FLUOROPHENYL)-2-FURAMIDE is unique due to the presence of both the fluorophenyl and furamide groups, which can impart distinct biological and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C17H15FN2O3 |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15FN2O3/c1-10-15(11(2)23-20-10)9-14-6-7-16(22-14)17(21)19-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,19,21) |
InChI Key |
WAPUQIIKVAARCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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